molecular formula C20H28FN3O2 B5088276 N-cycloheptyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide

N-cycloheptyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide

Cat. No. B5088276
M. Wt: 361.5 g/mol
InChI Key: AMCXAAYUIOGSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide, commonly known as TAK-659, is a selective and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has emerged as a promising therapeutic agent for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

Mechanism of Action

TAK-659 binds to the ATP-binding site of BTK, thereby inhibiting its kinase activity. BTK is a critical component of the N-cycloheptyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide signaling pathway, which is essential for B-cell survival and proliferation. Inhibition of BTK activity by TAK-659 leads to the disruption of N-cycloheptyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide signaling and downstream pathways, resulting in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to exhibit selectivity for BTK over other kinases and has minimal off-target effects. In clinical trials, TAK-659 has been well-tolerated, and the most common adverse effects reported were mild to moderate in severity. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for laboratory experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its well-established mechanism of action. However, TAK-659 also has some limitations, including its limited solubility in water and its potential for off-target effects at high concentrations.

Future Directions

Future research on TAK-659 could focus on several areas, including the development of more potent and selective BTK inhibitors, the investigation of the potential synergistic effects of TAK-659 with other therapeutic agents, and the exploration of the role of BTK in other disease states. Additionally, further clinical trials are needed to evaluate the safety and efficacy of TAK-659 in various B-cell malignancies and to identify biomarkers that can predict response to treatment.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the preparation of the key intermediate, 2-fluorobenzylamine, and the subsequent coupling with cycloheptyl-2-chloroacetamide and 3-oxo-2-piperazinylacetic acid. The final product is obtained after purification and characterization by various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical and clinical settings for its therapeutic potential in B-cell malignancies. In vitro studies have demonstrated that TAK-659 selectively inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies. In vivo studies in mouse models have shown that TAK-659 exhibits potent antitumor activity against CLL, MCL, and DLBCL.

properties

IUPAC Name

N-cycloheptyl-2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28FN3O2/c21-17-10-6-5-7-15(17)14-24-12-11-22-20(26)18(24)13-19(25)23-16-8-3-1-2-4-9-16/h5-7,10,16,18H,1-4,8-9,11-14H2,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCXAAYUIOGSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CC2C(=O)NCCN2CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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